1-Bromo-2,2,3,3-tetrafluorobutane
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Overview
Description
1-Bromo-2,2,3,3-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H5BrF4. . This compound is characterized by the presence of bromine and four fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2,2,3,3-tetrafluorobutane typically involves the bromination of 2,2,3,3-tetrafluorobutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom. Industrial production methods often employ bromine as the brominating agent, and the reaction is conducted in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Bromo-2,2,3,3-tetrafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form 2,2,3,3-tetrafluorobutane.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,2,3,3-tetrafluorobutane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: Apart from its use as a fire-extinguishing agent, it is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,3,3-tetrafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
1-Bromo-2,2,3,3-tetrafluorobutane can be compared with other halogenated butanes, such as:
1-Bromo-2,2,3,3-tetrafluoropropane: Similar in structure but with one less carbon atom.
2-Bromo-2,2,3,3-tetrafluorobutane: An isomer with the bromine atom at a different position.
1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond, making it more reactive in certain chemical reactions
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-2,2,3,3-tetrafluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4/c1-3(6,7)4(8,9)2-5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSWJCXLMABRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CBr)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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